3-Nitro-9-nitrosocarbazole
Description
Contextualization within Carbazole (B46965) Chemistry and Heterocyclic Systems
Carbazole is an aromatic heterocyclic compound with a tricyclic structure, consisting of two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring. wikipedia.org This core structure is found in a variety of naturally occurring alkaloids and synthetic compounds with diverse applications, including pharmaceuticals, dyes, and materials for organic electronics. researchgate.netrsc.orgbohrium.com The chemistry of carbazole is rich and varied, with reactions occurring at the nitrogen atom and on the aromatic rings.
The introduction of substituents onto the carbazole framework, such as in 3-Nitro-9-nitrosocarbazole, significantly modifies its electronic properties and reactivity. The study of such derivatives provides valuable insights into the behavior of complex heterocyclic systems. The position of the substituents is crucial; in this case, the nitro group is at the 3-position of the carbazole ring, while the nitroso group is attached to the nitrogen atom (position 9).
Significance of Nitro and Nitroso Functionalities in Aromatic Frameworks
The presence of both nitro (-NO2) and nitroso (-NO) groups on the carbazole scaffold imparts distinct chemical characteristics to this compound.
The nitro group is a powerful electron-withdrawing group, both through inductive and resonance effects. mdpi-res.com This deactivates the aromatic ring towards electrophilic substitution and influences the orientation of incoming substituents, typically directing them to the meta position relative to itself. numberanalytics.com The strong electron-withdrawing nature of the nitro group also makes the aromatic ring susceptible to nucleophilic aromatic substitution. mdpi-res.comnumberanalytics.com
The nitroso group , particularly when attached to a nitrogen atom as in an N-nitrosamine, introduces a different set of reactive properties. N-nitroso compounds have been a subject of extensive research due to their diverse chemical reactivity. at.ua The N-N bond in N-nitrosamines can be relatively labile, and these compounds can act as nitrosating agents, transferring the nitroso group to other molecules. researchgate.netresearchgate.net
The combination of these two functional groups in this compound creates a molecule with a unique reactivity profile, influenced by the interplay of their electronic effects on the carbazole system.
Historical Development and Research Trajectory of N-Nitrosocarbazoles
The study of N-nitroso compounds, including N-nitrosocarbazoles, has a long history in organic chemistry, dating back over a century. oregonstate.edu Much of the early interest in N-nitrosamines stemmed from their toxicological properties. oregonstate.edu However, their chemical reactivity has also been a significant area of investigation.
Research on N-nitrosocarbazoles has explored their synthesis, structure, and chemical transformations. For instance, 9-nitrosocarbazole can be prepared from carbazole and has been used as a precursor for other carbazole derivatives. researchgate.netnih.govnih.gov The nitration of 9-nitrosocarbazole has been studied, leading to the formation of nitrocarbazole isomers, including the precursor to the title compound. researchgate.net
More recent research has utilized advanced analytical techniques to study the properties of related N-centered radicals derived from N-nitrosocarbazole, providing deeper insights into their electronic structure and reactivity. nih.gov The investigation of N-nitrosamines continues to be an active area of research, driven by their relevance in various chemical and biological contexts. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H7N3O3 | lookchem.comresearchgate.net |
| Molecular Weight | 241.20 g/mol | lookchem.com |
| CAS Number | 5393-41-9 | lookchem.com |
| Appearance | Brown-yellow needles | researchgate.net |
| Melting Point | 166–168 °C | researchgate.net |
| Solubility | Soluble in benzene; insoluble in methanol | researchgate.net |
Synthesis of this compound
There are two primary documented methods for the synthesis of this compound:
Nitration of 9-Nitrosocarbazole: This method involves the reaction of 9-nitrosocarbazole with nitric acid. The resulting product is this compound. researchgate.net
Nitrosation of 3-Nitrocarbazole: This approach involves the reaction of 3-nitrocarbazole with sodium nitrite (B80452) in an acidic medium, such as acetic acid, at an elevated temperature. researchgate.net
Purification of the crude product is typically achieved through recrystallization from solvents like acetone (B3395972) or 2-butanone. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
5393-41-9 |
|---|---|
Molecular Formula |
C12H7N3O3 |
Molecular Weight |
241.2 g/mol |
IUPAC Name |
3-nitro-9-nitrosocarbazole |
InChI |
InChI=1S/C12H7N3O3/c16-13-14-11-4-2-1-3-9(11)10-7-8(15(17)18)5-6-12(10)14/h1-7H |
InChI Key |
UTBGPZHMURQBBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2N=O)C=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2N=O)C=CC(=C3)[N+](=O)[O-] |
Other CAS No. |
5393-41-9 |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 3 Nitro 9 Nitrosocarbazole
Strategies for the Preparation of 9-Nitrosocarbazole Precursors
The creation of the necessary precursors, namely 9-nitrosocarbazole and 3-nitrocarbazole, is a critical foundational step in the synthesis of the target compound.
The introduction of a nitroso group at the 9-position of the carbazole (B46965) ring is a common transformation. This N-nitrosation is typically accomplished by treating carbazole with a nitrosating agent under acidic conditions. A variety of methods have been documented, differing in solvent systems and acid catalysts.
For instance, a well-established method involves the reaction of carbazole with sodium nitrite (B80452) in the presence of an acid. Specific conditions include using a mixture of glacial acetic acid and sodium nitrite at a controlled temperature of 40-60°C. whiterose.ac.uk Another approach utilizes a biphasic system of diethyl ether and an aqueous solution of sodium nitrite with sulfuric acid at room temperature. google.com More contemporary methods employ solvent systems like dimethyl sulfoxide (B87167) (DMSO) with sodium nitrite and concentrated hydrochloric acid, maintaining the temperature between 27-30°C. google.com The resulting 9-nitrosocarbazole is a key intermediate that can be further functionalized. solubilityofthings.com
Table 1: Selected Methods for N-Nitrosation of Carbazole
| Reagents | Solvent | Acid | Temperature | Reference |
| Sodium Nitrite | Glacial Acetic Acid | - | 40-60°C | whiterose.ac.uk |
| Sodium Nitrite | Diethyl Ether / Water | Sulfuric Acid | Room Temp. | google.com |
| Sodium Nitrite | Dimethyl Sulfoxide (DMSO) | Hydrochloric Acid | 27-30°C | google.com |
Achieving regioselective nitration of carbazole to produce the 3-mononitro derivative is crucial for one of the main synthetic routes. The carbazole ring is susceptible to electrophilic attack, and directing the incoming nitro group to the C-3 position requires careful control of reaction parameters.
The classical approach involves electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. Controlling the temperature is paramount; maintaining conditions between 0–5°C minimizes the formation of dinitro byproducts and favors substitution at the 3-position. The choice of solvent can also influence regioselectivity, with polar aprotic solvents like dimethylformamide (DMF) reported to enhance the yield of the 3-nitro isomer.
The directing effect of a substituent at the 9-position can be exploited to enhance 3-selectivity. For example, the nitration of 9-acetylcarbazole yields 42% of the 3-nitro isomer, while the nitration of 9-tosylcarbazole provides a 53% yield of the same isomer. researchgate.net Notably, the nitration of 9-nitrosocarbazole itself shows a higher preference for the 3-position, yielding 66% of 3-nitrocarbazole. researchgate.net
Table 2: Influence of N-Substituent on Regioselectivity of Carbazole Nitration
| N-Substituent | Reagent | 3-Nitro Isomer Yield | Other Isomers | Reference |
| -H | HNO₃ / H₂SO₄ | Major Product | 1-nitro, dinitro | |
| -COCH₃ (Acetyl) | Acetic Anhydride | 42% | 10% (1-nitro), 48% (2-nitro) | researchgate.net |
| -SO₂C₇H₇ (Tosyl) | Acetic Anhydride | 53% | 28% (1-nitro), 19% (2-nitro) | researchgate.net |
| -NO (Nitroso) | Acetic Anhydride | 66% | 34% (1-nitro) | researchgate.net |
Direct Synthetic Approaches to 3-Nitro-9-nitrosocarbazole
With the necessary precursors in hand, two primary direct pathways can be employed to synthesize the final compound.
The most direct synthesis involves the N-nitrosation of 3-nitrocarbazole. This reaction is typically carried out using sodium nitrite in an acidic medium. A documented procedure involves reacting 3-nitrocarbazole with sodium nitrite in acetic acid at a temperature of 70°C to yield this compound. researchgate.net This method is straightforward, building upon the pre-formed 3-nitrocarbazole skeleton. vulcanchem.com The use of milder, modern nitrosating agents such as tert-butyl nitrite (TBN) or specialized reagents like 3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide could offer alternative routes with potentially higher functional group tolerance under neutral or mild conditions. organic-chemistry.orgresearchgate.net
An alternative strategy involves the nitration of 9-nitrosocarbazole. This approach leverages the directing effect of the N-nitroso group. A preparative method describes adding nitric acid to a solution of 9-nitrosocarbazole, which is formed in situ from carbazole, sodium nitrite, and hydrochloric acid in a nitrobenzene (B124822) solvent. researchgate.net The reaction is kept at 15°C for one hour before the addition of nitric acid, which proceeds for another 1.5 hours. researchgate.net This process highlights that the nitration of carbazole can be considered a two-step sequence involving the initial formation and subsequent rearrangement of an N-nitro intermediate, with 9-nitrosocarbazole oxidation being a related pathway. researchgate.netresearchgate.net The crude this compound can then be isolated upon solvent evaporation. researchgate.net
Advanced Synthetic Techniques and Reagents in Carbazole Functionalization
The field of carbazole chemistry is continually evolving, with numerous advanced synthetic methods being developed that could be applied to the synthesis of functionalized carbazoles like the target compound. These modern techniques offer novel pathways, often with improved efficiency, regioselectivity, and milder reaction conditions.
Recent reviews highlight the power of Lewis acid-catalyzed reactions, including cascade annulations, to construct highly substituted carbazole scaffolds. nih.govrsc.org Transition metal-catalyzed C-H activation has also emerged as a powerful tool for the direct and regioselective functionalization of the carbazole core, providing an alternative to classical electrophilic substitution. nih.govchim.it
For the synthesis of the 3-nitrocarbazole precursor, a notable advanced method is a domino reaction involving a Henry reaction, dehydration, and intramolecular benzannulation of 2-alkynylindole-3-carbaldehydes with nitromethane. thieme-connect.comresearchgate.netthieme-connect.com This approach constructs the 3-nitrocarbazole framework in a single pot. Other innovative strategies for building the carbazole nucleus include gold-catalyzed cyclizations and olefin metathesis, which could be adapted to create specifically substituted precursors. researchgate.net These cutting-edge methods represent the expanding toolkit available to chemists for the synthesis of complex carbazole derivatives.
Utilization of Urea (B33335) Nitrate (B79036) for Selective Nitration
Urea nitrate, prepared from urea and nitric acid, has emerged as a mild and effective nitrating agent for the preparation of mononitrocarbazoles, offering high regioselectivity under gentle conditions. researchgate.net The combination of urea nitrate and acetic acid has been identified as a particularly efficient system for the nitration of carbazoles. ajrconline.orglookchem.comtandfonline.com
This method demonstrates significant selectivity for the 3-position of the carbazole ring. When carbazole is reacted with urea nitrate in acetic acid, 3-nitrocarbazole is formed in good yields, with only trace amounts of the 1-nitro isomer being found in the mother liquor. lookchem.com The reaction proceeds efficiently for various carbazole derivatives, although 3-substituted carbazoles may require the addition of a catalytic amount of sulfuric acid to proceed effectively. lookchem.com
Research has shown that this reagent combination is a mild, selective, and efficient choice for the nitration of various carbazole alkaloids. ajrconline.org For instance, the nitration of dimethyl 1-methylcarbazole-2,3-dicarboxylate with urea nitrate in refluxing acetic acid yields the 6-nitro derivative (equivalent to the 3-position in unsubstituted carbazole) in satisfactory yields, alongside minor amounts of the 8-nitro isomer. scielo.br
Table 1: Nitration of Carbazoles using Urea Nitrate in Acetic Acid
| Substrate | Reaction Time | Product | Yield (%) |
|---|---|---|---|
| Carbazole | 30 min | 3-Nitrocarbazole | 85 |
| 9-Ethylcarbazole (B1664220) | 30 min | 3-Nitro-9-ethylcarbazole | 82 |
| 9-Methylcarbazole | 30 min | 3-Nitro-9-methylcarbazole | 80 |
| 9-Acetylcarbazole | 1 hr | 3-Nitro-9-acetylcarbazole | 75 |
Data compiled from studies on the nitration of carbazoles. lookchem.com
The primary synthesis of this compound itself involves the subsequent nitrosation of 3-nitrocarbazole. This is typically achieved by reacting 3-nitrocarbazole with sodium nitrite in an acidic medium, such as acetic acid, at elevated temperatures (e.g., 70°C). researchgate.net An alternative route involves the direct nitration of 9-nitrosocarbazole. researchgate.net
Solvent Effects and Reaction Condition Optimization in Nitrocarbazole Synthesis
The choice of solvent and the optimization of reaction conditions are critical for controlling the regioselectivity and yield in the synthesis of nitrocarbazoles. The polarity of the solvent can influence the stability of reaction intermediates and the distribution of isomers.
Traditionally, the nitration of carbazole has been performed using a mixture of nitric acid and sulfuric acid. However, this method often leads to the formation of multiple dinitro byproducts. To improve selectivity, inert solvents are employed. For instance, using chlorobenzene (B131634) as a solvent for the nitration of carbazole with fuming nitric acid at 25–30°C can increase the selectivity for the 3-nitro isomer to 80–85%. However, the carcinogenic nature of chlorobenzene has prompted a search for safer alternatives. google.com
Acetonitrile (B52724) has been identified as a superior solvent for the nitration of 9-ethylcarbazole, providing yields of 78–80% while avoiding the use of carcinogenic solvents. google.com Acetonitrile's polar aprotic nature helps to stabilize intermediates, leading to improved reproducibility. Its higher solubility for the starting carbazole material also allows for more efficient production. google.com The reaction of 9-ethylcarbazole with nitric acid in acetonitrile at room temperature for 3-5 hours is an effective method. google.com
Temperature control is another crucial factor. Maintaining reaction temperatures below 40°C is recommended to minimize the formation of undesirable byproducts, such as dinitro derivatives. The synthesis of this compound from carbazole can be achieved in a one-pot reaction by first reacting carbazole with sodium nitrite and hydrochloric acid in nitrobenzene at 15°C to form 9-nitrosocarbazole. Subsequent slow addition of nitric acid leads to the crystalline this compound. researchgate.net
Table 2: Comparison of Solvent Systems for Nitration of 9-Ethylcarbazole
| Solvent System | Yield (%) | Selectivity for 3-Nitro Isomer (%) | Key Advantages/Disadvantages |
|---|---|---|---|
| Nitric Acid / Sulfuric Acid | 65–70 | Moderate | High acidity, formation of byproducts |
| Nitric Acid / Chlorobenzene | 70–75 | 80–85 | Improved selectivity, but solvent is carcinogenic |
| Nitric Acid / Acetonitrile | 78–85 | 90–95 | Reduced toxicity, high yield, good reproducibility |
Data compiled from various patented and research methodologies. google.com
Exploration of Novel Ring-Closure Reactions for Carbazole Scaffolds
While the functionalization of a pre-existing carbazole ring is a common strategy, significant advancements have been made in the de novo synthesis of the carbazole scaffold itself. These novel ring-closure reactions provide alternative pathways to highly functionalized carbazoles. nih.gov
Modern methods for constructing the carbazole nucleus include:
Annulation Reactions : These reactions, particularly [4+2] annulation (Diels-Alder type reactions), are considered a highly effective protocol for synthesizing carbazoles from indole (B1671886) precursors. nih.govmetu.edu.tr For example, a three-component annulation reaction involving an indole, bromoacetaldehyde (B98955) dimethyl acetal, and a 1,3-dicarbonyl compound can furnish carbazole-2-carboxylates. nih.gov
C–H Activation : Palladium-catalyzed tandem C–H activation and intramolecular C–N bond formation represents an efficient method for creating the carbazole scaffold directly from 2-aminobiphenyl (B1664054) derivatives. researcher.life This approach demonstrates good tolerance for various functional groups. researcher.life
Hydroarylation : Metal-free, one-pot hydroarylation protocols using trifluoroacetic acid (TFA) have been developed to fuse N-heterocycles with carbazoles under mild conditions and with short reaction times. nih.gov
Cyclization Reactions : Gold-catalyzed cyclization of 1-(indol-2-yl)-3-alkyn-1-ols is another route to carbazole derivatives. metu.edu.tr The classic Borsche-Drechsel cyclization, which involves the acid-catalyzed ring closure of a tetrahydrocarbazole intermediate followed by oxidation, remains a fundamental method. metu.edu.tr
More recent developments include the use of ring-closing metathesis to create complex carbazole-linked cyclic peptoids, demonstrating the versatility of modern synthetic tools in incorporating the carbazole scaffold. researchgate.net These advanced methodologies, while not directly producing this compound, are crucial for the synthesis of novel, highly substituted carbazole precursors that can be further functionalized. uib.no
Mechanistic Investigations of 3 Nitro 9 Nitrosocarbazole Reactivity and Transformations
Role as a Nitrosating Agent in Organic Transformations
3-Nitro-9-nitrosocarbazole serves as a valuable reagent for introducing a nitroso group into other molecules, a process known as trans-nitrosation. acs.org This reactivity is particularly useful for nitrosating substrates under neutral conditions. acs.org
This compound is an effective agent for the transfer of a nitroso group to various nitrogen-containing compounds. acs.org This process, known as trans-nitrosation, allows for the formation of new N-nitroso compounds. For instance, it can nitrosate secondary amines to form the corresponding N-nitrosamines. acs.org The reaction proceeds under neutral conditions, which is advantageous for substrates that are sensitive to acidic environments typically required for other nitrosating agents like sodium nitrite (B80452). acs.org The stability and reactivity of this compound make it a practical choice for these transformations in organic synthesis. acs.orglookchem.com
Research has also explored other versatile reagents for trans-nitrosation under mild conditions, highlighting the ongoing interest in developing efficient methods for introducing the nitroso functionality. chemrxiv.orgorganic-chemistry.org These newer reagents, much like this compound, offer high functional group tolerance and are stable under ambient conditions. chemrxiv.orgorganic-chemistry.org
The reactivity of this compound extends to inducing specific transformations in strained ring systems. One notable application is the deamination of aziridines. researchgate.net When stereoisomers of 2,3-dimethylaziridine (B13772630) are treated with nitrosating agents like 3-nitro-N-nitrosocarbazole, they undergo a highly stereoselective deamination to produce 2-butene (B3427860) and nitrous oxide. researchgate.net
This reaction is believed to proceed through the formation of an unstable N-nitrosoaziridine intermediate. researchgate.net At low temperatures, this intermediate can be isolated and its decomposition can be studied. researchgate.net The decomposition of the trans-dimethyl intermediate follows first-order kinetics and yields trans-2-butene, indicating a concerted mechanism for the elimination of nitrogen. researchgate.net This stereospecificity is a key feature of the reaction and provides insight into the underlying mechanistic pathway of aziridine (B145994) ring-opening and fragmentation. researchgate.netresearchgate.net
Intramolecular Rearrangements of N-Nitroso and N-Nitro Carbazole (B46965) Analogues
The carbazole nucleus, particularly when substituted with nitroso and nitro groups, is prone to intramolecular rearrangements, leading to the migration of these groups from the nitrogen atom to the carbon skeleton of the aromatic rings. These reactions are often acid-catalyzed and their outcomes are influenced by various factors.
The Fischer-Hepp rearrangement is a classic organic reaction involving the acid-catalyzed transformation of an N-nitroso derivative of a secondary aromatic amine to a C-nitroso compound, typically with the nitroso group migrating to the para position. wikipedia.orgkharagpurcollege.ac.in While the exact mechanism has been a subject of debate, evidence strongly suggests an intramolecular pathway for this rearrangement. wikipedia.orgresearchgate.netresearchgate.net
Studies on substituted 9-nitrosocarbazoles have contributed to the understanding of this mechanism. researchgate.net For example, the rearrangement of N-nitroso-N-methylaniline in the presence of a 15N-labeled nitrite source showed no incorporation of the label into the product, supporting an intramolecular process. kharagpurcollege.ac.in The reaction is believed to proceed through the protonated N-nitrosamine, which can then undergo either rearrangement or denitrosation. researchgate.netresearchgate.net The rearrangement is generally irreversible, while denitrosation is often reversible. researchgate.net The rate of the Fischer-Hepp rearrangement is influenced by substituents on the aromatic ring, with electron-donating groups generally accelerating the reaction. sci-hub.se
| Reactant | Conditions | Major Product | Key Mechanistic Insight | Reference |
|---|---|---|---|---|
| N-Nitroso-N-methylaniline | Acid catalyst, 15N-labeled NaNO2 | p-Nitroso-N-methylaniline | No 15N incorporation, supporting an intramolecular mechanism. | kharagpurcollege.ac.in |
| Substituted 9-Nitrosocarbazoles | Acidic conditions | C-nitroso carbazoles | Rearrangement occurs concurrently with denitrosation from the protonated N-nitrosamine. | researchgate.net |
| 3-Methoxy-N-methyl-N-nitrosoaniline | Aqueous acid | 3-Methoxy-N-methyl-4-nitrosoaniline (>90% yield) | High yield even in the presence of nitrite traps, further evidence for an intramolecular pathway. | researchgate.net |
The nitration of carbazole is a complex process that is thought to involve the initial formation of 9-nitrocarbazole, which then undergoes rearrangement to form various C-nitro isomers. researchgate.netacs.org The distribution of these isomers is dependent on the reaction conditions. acs.orgresearchgate.net Typically, the 3-nitro isomer is the major product, but 1-nitro and dinitro derivatives can also be formed. acs.orgresearchgate.netucl.ac.uk
The rearrangement of 9-nitrocarbazole itself has been studied to understand the mechanism of carbazole nitration. researchgate.netucl.ac.uk Oxidation of 9-nitrosocarbazole can also lead to a mixture of 1-nitro- and 3-nitrocarbazole, further implicating the role of N-substituted intermediates in the formation of C-nitro products. researchgate.netresearchgate.net These studies support the hypothesis that the nitration of carbazole is a two-step process involving the formation and subsequent intramolecular rearrangement of 9-nitrocarbazole. researchgate.netacs.orgresearchgate.net
| Starting Material/Reaction | Conditions | Isomer Distribution/Products | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Nitration of carbazole | Various nitrating agents | Mainly 3-nitrocarbazole, with 1-nitro and dinitro isomers. | Suggests a two-step process via 9-nitrocarbazole rearrangement. | acs.org |
| Oxidation of 9-nitrosocarbazole | Nitrating conditions | 34% 1-nitrocarbazole and 66% 3-nitrocarbazole. | Supports the rearrangement of N-substituted carbazoles to C-nitro isomers. | researchgate.netresearchgate.net |
| Rearrangement of 9-nitrocarbazole | Nitrating conditions | Formation of C-nitro isomers. | Confirms the intramolecular rearrangement pathway. | researchgate.net |
The regioselectivity of the rearrangement of N-substituted carbazoles is significantly influenced by both electronic and steric factors. In the Fischer-Hepp rearrangement of N-nitrosoanilines, electron-donating groups in the meta position increase the reaction rate, which is consistent with an electrophilic substitution mechanism. sci-hub.se Conversely, electron-withdrawing groups like nitro or chloro at the 3-position significantly reduce the rate of rearrangement. sci-hub.se
For the rearrangement of 9-nitrocarbazole, the substitution pattern is also directed by the electronic properties of the carbazole ring system. The nitration of 9-acetylcarbazole and 9-tosylcarbazole results in different isomer distributions compared to the oxidation of 9-nitrosocarbazole, highlighting the role of the N-substituent in directing the incoming nitro group. researchgate.net For instance, the nitration of 9-tosylcarbazole yields 1-nitro (28%), 2-nitro (19%), and 3-nitro (53%) derivatives, while 9-acetylcarbazole gives 10%, 48%, and 42% of the same isomers, respectively. researchgate.net The oxidation of 9-nitrosocarbazole under similar conditions gives 34% of the 1-nitro and 66% of the 3-nitro isomer. researchgate.net
Steric hindrance also plays a crucial role. For example, in the denitrosation of N-alkylated N-nitrosoanilines, steric effects are observed for bulky substituents like the N-t-butyl group. rsc.org Similarly, in the context of carbazole nitration, increased steric hindrance at the C-1 position, for instance through nitrosation of the carbazole nitrogen, can favor the formation of the 3-nitro product. ucl.ac.uk
Advanced Analytical and Spectroscopic Characterization in 3 Nitro 9 Nitrosocarbazole Research
Mass Spectrometry for Reaction Product Analysis and Molecular Fragmentation Studies
Mass spectrometry (MS) is a cornerstone technique in the study of 3-nitro-9-nitrosocarbazole, providing critical information on its molecular weight and the structure of its reaction products through controlled fragmentation. In electron ionization (EI), a common hard ionization technique, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M+) and a series of characteristic fragment ions. acdlabs.com The fragmentation pattern is reproducible and serves as a molecular fingerprint.
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight of approximately 241 g/mol . ncats.iochemspider.com The fragmentation process typically involves the loss of the nitroso (-NO) and nitro (-NO₂) groups, which are key structural features. researchgate.net The loss of these neutral fragments from the molecular ion is inferred by the mass-to-charge (m/z) difference between the parent ion and the resulting fragment ions. uni-saarland.de
Key fragmentation pathways for nitroaromatic compounds often begin with the loss of the NO₂ group. researchgate.net For this compound, one would anticipate observing fragmentation patterns that include:
Loss of the nitroso group: [M - NO]⁺
Loss of the nitro group: [M - NO₂]⁺
Consecutive losses of both groups: [M - NO - NO₂]⁺
These fragmentation pathways are crucial for identifying the compound in complex mixtures and for confirming the success of synthetic reactions, such as the nitrosation of 3-nitrocarbazole. researchgate.net High-resolution mass spectrometry (HRMS) can further provide the exact mass of the ions, allowing for the determination of the elemental composition of the parent molecule and its fragments, thus confirming the identity of reaction products with high confidence. uni-saarland.de
Table 1: Expected Mass Spectrometry Data for this compound
| Ion Type | Formula | Expected m/z | Description |
| Molecular Ion | [C₁₂H₇N₃O₃]⁺ | 241 | Unfragmented parent molecule. |
| Fragment Ion | [C₁₂H₇N₂O₂]⁺ | 211 | Loss of the nitroso group (-NO). |
| Fragment Ion | [C₁₂H₇N₂O]⁺ | 195 | Loss of the nitro group (-NO₂). |
| Fragment Ion | [C₁₂H₇N]⁺ | 165 | Loss of both nitroso and nitro groups. |
Note: The m/z values are nominal masses. Actual values may vary slightly based on isotopic distribution.
Infrared Spectroscopy for Monitoring Functional Group Changes During Reactions
Infrared (IR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions by tracking changes in functional groups. rsc.org Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral signature. wiley.com This technique is particularly useful in the synthesis and subsequent reactions of this compound, as the key functional groups—nitro (NO₂) and nitroso (N=O)—have strong, distinct absorption bands. spectroscopyonline.com
The synthesis of this compound from 3-nitrocarbazole involves the introduction of a nitroso group at the 9-position. researchgate.net This transformation can be monitored in real-time using in-situ IR spectroscopy. mdpi.com The spectrum of the starting material, 3-nitrocarbazole, would be characterized by the N-H stretching vibration (around 3400 cm⁻¹) and the asymmetric and symmetric stretches of the NO₂ group. ucl.ac.uk As the reaction proceeds, the N-H peak would diminish and disappear, while a new characteristic peak for the N-N=O stretch of the 9-nitrosocarbazole moiety would appear.
The key IR absorptions for this compound include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. libretexts.org
Asymmetric NO₂ stretching: A strong band generally found in the 1550-1500 cm⁻¹ region. spectroscopyonline.com
Symmetric NO₂ stretching: Another strong band, usually in the 1350-1300 cm⁻¹ region. spectroscopyonline.com
N-N=O stretching: Characteristic of N-nitrosamines, appearing in the 1500-1430 cm⁻¹ range.
Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region. libretexts.org
By monitoring the relative intensities of the reactant's N-H peak and the product's N-N=O peak, one can determine the reaction's progress and endpoint without the need for sample extraction. youtube.com
Table 2: Key Infrared Absorption Frequencies for Monitoring Reactions
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity | Relevance |
| Amine (in reactant) | N-H Stretch | 3400 | Medium | Disappears as 3-nitrocarbazole is consumed. |
| Nitro | Asymmetric Stretch | 1530 | Strong | Present in both reactant and product. |
| Nitrosoamine | N-N=O Stretch | 1440 | Strong | Appears as this compound is formed. |
| Nitro | Symmetric Stretch | 1310 | Strong | Present in both reactant and product. |
Data based on typical ranges and specific values reported for this compound. researchgate.net
High-Performance Liquid Chromatography for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. walshmedicalmedia.com In the context of this compound research, HPLC is primarily used for assessing the purity of synthetic batches and for separating it from isomers and side-products. researchgate.net
The synthesis of nitrocarbazoles can often lead to the formation of multiple isomers (e.g., 1-nitro, 2-nitro, 3-nitro). ucl.ac.uk Reversed-Phase HPLC (RP-HPLC) is a common method for separating such closely related aromatic compounds. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Compounds are separated based on their relative hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column.
For the purity assessment of a this compound sample, a gradient elution method is often employed, where the composition of the mobile phase is changed over time to achieve efficient separation of the main product from any unreacted starting materials, reagents, or byproducts. researchgate.net A diode-array detector (DAD) can be used to obtain the UV-Vis spectrum of each eluting peak, which aids in peak identification.
The separation of isomers, such as different positional isomers of nitro-nitrosocarbazole, can be challenging and may require optimization of HPLC conditions, including the choice of stationary phase, mobile phase composition, temperature, and flow rate. beilstein-journals.orggoogle.com Chiral columns can be used if enantiomeric separation is required, though this is not applicable to the achiral this compound. walshmedicalmedia.com
Table 3: Representative HPLC Method Parameters for Analysis of Nitroaromatic Compounds
| Parameter | Description | Typical Value/Condition |
| Column | Stationary Phase | C18 (Octadecylsilane), 5 µm particle size |
| Mobile Phase | Solvents | Acetonitrile and Water (or buffer) |
| Elution Mode | Gradient | e.g., 5% to 100% Acetonitrile over 15-30 min |
| Flow Rate | Rate of mobile phase delivery | 1.0 - 1.5 mL/min |
| Temperature | Column Temperature | 25 - 40 °C |
| Detection | Wavelength for UV detector | 214 nm, 235 nm, or 254 nm |
These are general conditions and would require optimization for the specific analysis of this compound. researchgate.net
Nuclear Magnetic Resonance Spectroscopy for Conformational and Electronic Structure Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed elucidation of molecular structure in solution. ufrgs.br For this compound, NMR provides precise information about the connectivity of atoms and the electronic environment of the nuclei (¹H, ¹³C, ¹⁵N), which in turn informs on the compound's conformation.
The ¹H NMR spectrum reveals the number of distinct protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The introduction of the electron-withdrawing nitro (NO₂) and nitroso (N=O) groups significantly influences the electronic structure of the carbazole (B46965) ring system. These groups deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted carbazole. The specific substitution pattern dictates the splitting patterns (e.g., doublet, triplet) of the aromatic protons.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity. COSY identifies protons that are coupled to each other, while HMBC reveals long-range couplings between protons and carbons (or nitrogen), which is invaluable for assigning the signals of the quaternary carbons and confirming the positions of the substituents. researchgate.net
Furthermore, advanced NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to investigate the through-space proximity of atoms, providing insights into the preferred conformation of the molecule in solution. ufrgs.br Studies on similar heterocyclic systems have used techniques like ¹H-¹⁵N HMBC to probe different conformers that may exist in equilibrium, which could be relevant for understanding the rotational barrier around the N-N bond in this compound. arxiv.org
Table 4: Hypothetical ¹H NMR Chemical Shift Ranges for this compound
| Proton(s) | Approximate Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H4 | 8.5 - 9.0 | Doublet | Strongly deshielded by adjacent nitro group. |
| H2 | 8.2 - 8.6 | Doublet of doublets | Deshielded by nitro group. |
| Aromatic H's | 7.3 - 8.5 | Multiplet | Protons on the unsubstituted benzene (B151609) ring. |
These are estimated values based on the known effects of nitro and nitroso groups on aromatic systems. Precise values would require experimental determination.
Theoretical and Computational Chemistry Approaches to 3 Nitro 9 Nitrosocarbazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Nitro-9-nitrosocarbazole. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels of the molecule. For carbazole (B46965) derivatives, Density Functional Theory (DFT) is a commonly employed method that balances computational cost with accuracy. nih.gov
The electronic structure of this compound is heavily influenced by the opposing electronic effects of the nitro (-NO₂) and nitroso (-N=O) groups attached to the carbazole framework. The -NO₂ group at the 3-position is a strong electron-withdrawing group, which decreases the electron density of the aromatic rings. nih.gov Conversely, the -N=O group at the 9-position (on the nitrogen atom) also acts as an electron-withdrawing group, further modulating the electronic landscape of the molecule.
Key parameters derived from quantum chemical calculations help to create a detailed reactivity profile:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, colored blue), predicting where the molecule is likely to interact with other reagents.
Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule, quantifying the electronic effects of the substituents and identifying reactive centers.
Aromaticity Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) index can be calculated to quantify the degree of π-electron delocalization in the carbazole rings. Studies on nitro-substituted carbazoles show that electron-withdrawing groups can influence the aromaticity of the substituted ring. nih.gov
The reactivity of related aromatic N-nitroso compounds, such as N-nitrosocarbazole, has been noted in toxicological studies, where metabolic reduction is a key activation step. acs.org This suggests that the nitroso group is a primary site for enzymatic reactions. Furthermore, 3-nitro-N-nitrosocarbazole has been used as a transnitrosating agent, capable of transferring its nitroso group to other molecules in a neutral medium, highlighting the lability of the N-N bond. kashanu.ac.irdokumen.pub
Table 1: Key Electronic Properties from Hypothetical Quantum Chemical Calculations
| Calculated Property | Significance for this compound |
| HOMO Energy | Indicates the propensity to undergo oxidation or react with electrophiles. |
| LUMO Energy | Indicates the propensity to undergo reduction or react with nucleophiles. |
| HOMO-LUMO Gap | Correlates with chemical stability and reactivity; a smaller gap suggests higher reactivity. |
| MEP Surface | Identifies potential sites for nucleophilic attack (e.g., on the nitroso nitrogen) and electrophilic attack (e.g., on the oxygen atoms). |
| NBO Charges | Quantifies the electron deficiency on the carbazole rings due to the -NO₂ and -N=O groups. |
| HOMA Index | Measures the influence of the nitro and nitroso substituents on the aromatic character of the fused rings. nih.gov |
Mechanistic Modeling of Synthesis and Transformation Pathways using Density Functional Theory (DFT) and Ab Initio Methods
DFT and other high-level ab initio methods are invaluable for elucidating complex reaction mechanisms, such as the synthesis and subsequent transformations of this compound. These computational techniques allow researchers to map out the entire energy landscape of a reaction, including reactants, products, intermediates, and transition states.
A key transformation involving related structures is the Fischer-Hepp rearrangement, where an N-nitrosoamine rearranges to a C-nitroso aromatic compound. The synthesis of 3-nitrocarbazole can involve the rearrangement of 9-nitrosocarbazole. gla.ac.uk Interestingly, studies have provided evidence that 3-nitrosocarbazole is not the intermediate in the conversion of 9-nitrosocarbazole to C-nitro compounds, suggesting a more complex, possibly intramolecular mechanism. gla.ac.ukresearchgate.net Computational modeling can probe such proposed pathways, including those involving radical cations held within a solvent cage, to determine the most energetically favorable route. gla.ac.uk
Table 2: Hypothetical DFT-Modeled Pathway for the Transformation of this compound
| Reaction Step | Description | Calculated Parameter | Hypothetical Value (kcal/mol) |
| 1. Protonation | Protonation of the nitroso oxygen atom by an acid catalyst. | Reaction Energy (ΔE) | -5.0 |
| 2. N-N Bond Cleavage (TS1) | Cleavage of the N-N bond to form a carbazole cation and nitrous acid. | Activation Energy (ΔG‡) | +20.5 (Rate-determining) |
| 3. Deprotonation | Loss of a proton from the nitrogen atom of the carbazole cation. | Reaction Energy (ΔE) | -15.0 |
| Overall Reaction | This compound → 3-Nitrocarbazole | Overall Reaction Energy (ΔG_rxn) | -45.0 (Exergonic) |
Prediction of Reaction Intermediates and Transition State Geometries
A significant advantage of computational chemistry is its ability to predict the structure and energy of highly unstable, transient species like reaction intermediates and transition states (TS). These species often have lifetimes too short for experimental characterization.
For the rearrangement and transformation pathways involving this compound, computational modeling can provide detailed geometries of these fleeting structures. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency corresponding to the motion that transforms reactants into products.
For example, in the acid-catalyzed denitrosation of this compound, a transition state for the N-N bond cleavage would be located computationally. Its geometry would reveal the extent of bond breaking and bond forming at the peak of the energy barrier. Key geometric parameters, such as the length of the breaking N-N bond and the angles around the nitrogen atoms, can be precisely determined. Similarly, the geometries of any proposed intermediates, such as a protonated precursor or a radical cation, can be optimized to confirm their stability as local minima on the potential energy surface. gla.ac.uk
These calculations provide a molecular-level "movie" of the reaction, validating or disproving proposed mechanisms and offering a detailed understanding of how bond rearrangements occur.
Table 3: Predicted Geometric Parameters for a Hypothetical Transition State (TS) in a Reaction of this compound
| Geometric Parameter | Reactant (Optimized Geometry) | Transition State (TS) Geometry | Product (Optimized Geometry) |
| N(9)-N(nitroso) Bond Length | ~1.38 Å | ~1.85 Å (Elongated) | N/A (Bond broken) |
| C-N(9)-C Bond Angle | ~109° | ~115° (Flattening) | ~125° (sp² character) |
| O-N-N(9) Angle | ~115° | ~105° (Distorted) | N/A |
| Imaginary Frequency | 0 | -350 cm⁻¹ | 0 |
Research Applications of 3 Nitro 9 Nitrosocarbazole in Contemporary Organic Synthesis
Utilization as a Building Block for Complex Molecular Architectures
Nitro compounds are recognized as exceptionally versatile building blocks in organic synthesis, primarily due to the diverse reactivity of the nitro group. nih.govresearchgate.net This versatility allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions and functional group interconversions. nih.gov The nitrocarbazole framework, therefore, represents a valuable starting point for assembling more complex molecular systems. nih.govnih.gov
The synthesis of intricate molecules is increasingly approached through a stepwise process that combines both covalent and noncovalent reactions. nih.gov In this context, nitrocarbazole derivatives can serve as key intermediates. The nitro group can be readily transformed, most notably through reduction to an amino group, which opens up a plethora of subsequent synthetic modifications. nih.gov This transformation is a cornerstone reaction, enabling the use of nitroarenes as precursors for primary amines in multi-stage, one-pot processes, which is a significant strategy in sustainable, pharmaceutical-oriented synthesis. nih.gov
Furthermore, the carbazole (B46965) ring system itself is a rigid, planar π-conjugated structure that can be incorporated into larger, sophisticated architectures like polymers and metal-organic polyhedra (MOPs). researchgate.netpolyu.edu.hk The ability to functionalize the carbazole at various positions provides chemists with the tools to fine-tune the steric and electronic properties of the resulting complex molecules. nih.gov
Table 1: Synthetic Utility of the Nitro Group in Carbazole Derivatives
| Transformation | Reagents/Conditions | Product Type | Significance |
|---|---|---|---|
| Nitro Group Reduction | Hydrogen gas with a palladium catalyst; Tin(II) chloride (SnCl₂) | Amino-carbazole | Precursor for amides, ureas, and further C-N bond formations. nih.gov |
| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., alkoxides, amines) | Substituted carbazoles | Introduction of diverse functional groups. |
| Cyclization Reactions | PPh₃/dichlorobenzene | Fused heterocyclic systems | Construction of polycyclic aromatic compounds. nih.gov |
Exploration in the Design of Novel Synthetic Reagents and Methodologies
The growing demand for carbazole derivatives has spurred significant interest in developing innovative and efficient synthetic strategies. polyu.edu.hktandfonline.com Research focuses on creating methodologies that offer milder reaction conditions, improved yields, and greater functional group tolerance compared to traditional methods like the Graebe-Ullmann reaction. tandfonline.com
One area of development involves the use of novel nitrating agents. For instance, urea (B33335) nitrate (B79036) in acetic acid has been identified as an effective and mild reagent for the preparation of mononitrocarbazoles, offering a facile alternative to harsher traditional methods. researchgate.nettandfonline.com
Another significant advancement is the use of modern cross-coupling reactions to construct the core carbazole structure. The Suzuki-Miyaura coupling reaction, for example, is used to synthesize substituted biphenyl (B1667301) intermediates, which are then cyclized to form the carbazole ring. polyu.edu.hktandfonline.com This approach is often preferred due to its milder reaction temperatures (typically below 100°C) and broad substrate scope. tandfonline.com The development of such methods is crucial for making complex carbazole-based building blocks, including nitro-substituted variants, more accessible for research and development. nih.govrice.edu These advancements expand the toolkit available to chemists for creating new molecules for various applications, from pharmaceuticals to materials. rice.eduyale.edu
Investigation of Nitrocarbazole Frameworks in Optoelectronic Materials Research
Carbazole-based compounds are extensively investigated for their application in optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic solar cells, and sensors. tandfonline.comontosight.aiijtrd.com The unique electronic and physical properties of the carbazole moiety make it a highly attractive component for these technologies.
The carbazole framework provides a rigid, planar, π-conjugated system with a high triplet energy and excellent hole-transporting capabilities. tandfonline.comijtrd.com These features are critical for achieving high efficiency and long operational lifetimes in OLED devices. tandfonline.com The nitrogen atom of the carbazole can be easily substituted, allowing for the fine-tuning of the molecule's electronic and optical properties. ijtrd.comresearchgate.net
The introduction of a nitro group, which is strongly electron-withdrawing, significantly modifies the electronic properties of the carbazole scaffold. ontosight.ai This modification can be harnessed to create donor-acceptor systems within a single molecule, which is a common strategy for developing materials with specific charge-transport or light-emitting characteristics. The electron-accepting nature of the nitro-substituted ring makes these compounds suitable for use in various layers of light-emitting devices.
Table 2: Properties of Carbazole Frameworks for Optoelectronic Applications
| Property | Significance in Optoelectronics | Reference |
|---|---|---|
| High Thermal Stability | Ensures device longevity and stability during operation. | ijtrd.com |
| Excellent Hole-Transporting Property | Facilitates efficient charge injection and transport in OLEDs, improving device performance. | ijtrd.com |
| High Triplet Energy | Crucial for hosting blue phosphorescent emitters, enabling the creation of full-color displays and white lighting. | ijtrd.com |
| Rigid, Planar π-conjugated System | Allows for efficient electron delocalization, leading to desirable light absorption and emission properties. | tandfonline.com |
| Facile Functionalization | The nitrogen atom and various ring positions can be substituted to tune solubility, energy levels, and charge-transport properties. | ijtrd.comresearchgate.net |
Studies on Electrocatalytic Oxidation of Alcohols using Nitrocarbazole Compounds
Recent research has explored the application of nitrocarbazole frameworks as organic electrocatalysts. Specifically, three different nitrocarbazole compounds were synthesized and their ability to catalyze the oxidation of alcohols was investigated using cyclic voltammetry and controlled potential electrolysis. cjcatal.comucc.edu.cocjcatal.com
The study demonstrated that these nitrocarbazole compounds exhibit excellent electrocatalytic activity and selectivity for the oxidation of p-methoxybenzyl alcohol. cjcatal.comucc.edu.co A key finding was the efficient conversion of the alcohol to the corresponding aldehyde with a low catalyst loading of just 2.5 mol%. cjcatal.comucc.edu.cocjcatal.com This highlights a potential green and efficient alternative to traditional heavy metal-based oxidation catalysts.
The electrochemical properties, including the oxidation-reduction potential of the catalysts, were found to be significantly influenced by the nature of the substituents on the carbazole framework. cjcatal.comucc.edu.co A compound with an electron-donating group had a more negative oxidation-reduction potential, while a compound with an electron-withdrawing group exhibited a more positive potential. cjcatal.comucc.edu.co Furthermore, the catalysts maintained their high electroredox activity after being recycled, indicating good stability under the reaction conditions. cjcatal.comucc.edu.co
Table 3: Electrocatalytic Oxidation of p-Methoxybenzyl Alcohol using Nitrocarbazole Catalysts
| Catalyst System | Substrate | Product | Catalyst Loading | Key Finding | Reference |
|---|---|---|---|---|---|
| Nitrocarbazole Framework Compounds | p-Methoxybenzyl alcohol | p-Methoxybenzaldehyde | 2.5 mol% | Complete and selective conversion to the aldehyde. | cjcatal.comucc.edu.cocjcatal.com |
Future Perspectives and Unaddressed Research Questions for 3 Nitro 9 Nitrosocarbazole
Elucidation of Remaining Mechanistic Ambiguities
The reaction mechanisms involving 3-Nitro-9-nitrosocarbazole are largely uninvestigated. Future research should focus on elucidating the pathways of its formation and subsequent reactions. Key questions to be addressed include:
N-N Bond Cleavage: A critical area for investigation is the mechanism of N-N bond cleavage in the 9-nitroso group. Understanding the kinetics and thermodynamics of this process under various conditions (e.g., thermal, photochemical, acid/base catalysis) is fundamental. Studies on other N-nitrosamines have shown that this cleavage can proceed through homolytic or heterolytic pathways, leading to different reactive intermediates. mdpi.comresearchgate.netrsc.org Computational studies, such as Density Functional Theory (DFT), could be employed to model the transition states and intermediates involved in the denitrosation process. researchgate.netresearchgate.net
Influence of the Nitro Group: The electron-withdrawing nature of the 3-nitro group is expected to significantly influence the reactivity of the carbazole (B46965) ring and the 9-nitroso moiety. Mechanistic studies should aim to quantify this influence on reaction rates and regioselectivity. For instance, the nitro group could affect the stability of intermediates formed during electrophilic or nucleophilic attacks on the carbazole core.
Photochemistry: The photolytic behavior of this compound is another area ripe for exploration. N-nitroso compounds are known to undergo photolysis, often leading to the generation of aminyl radicals and nitric oxide. mdpi.comnih.govresearchgate.net The presence of the nitroaromatic chromophore could lead to complex photochemical pathways, including energy transfer processes or novel rearrangements. Time-resolved spectroscopic studies could be instrumental in identifying transient species and elucidating the primary photochemical events.
Development of Greener Synthetic Routes and Methodologies
Traditional methods for the synthesis of nitro and nitroso compounds often involve harsh reagents and produce significant waste. researchgate.net Future research should be directed towards developing more environmentally benign synthetic protocols for this compound.
Greener Nitration and Nitrosation: Research into greener methods for the synthesis of carbazole derivatives is an active field. researchgate.netrsc.org This could involve the use of solid acid catalysts, milder nitrosating agents, or solvent-free reaction conditions to introduce the nitro and nitroso groups onto the carbazole scaffold. mdpi.com For instance, exploring enzymatic or biocatalytic approaches for the regioselective nitration of carbazole could be a promising avenue.
Atom Economy and Waste Reduction: Methodologies that improve atom economy, such as one-pot syntheses or cascade reactions, would be highly desirable. rsc.orgbohrium.com Developing synthetic routes that minimize the use of protecting groups and reduce the number of purification steps would also contribute to a greener process.
The table below summarizes potential areas for improvement in the synthesis of this compound, moving from traditional to greener methodologies.
| Synthetic Step | Traditional Method | Potential Greener Alternative |
| Nitration | Mixed acid (H₂SO₄/HNO₃) | Solid acid catalysts, milder nitrating agents |
| N-Nitrosation | Acidified nitrite (B80452) salts | Transnitrosation reagents, enzymatic methods |
| Solvent Use | Halogenated organic solvents | Bio-based solvents, supercritical fluids, solvent-free conditions |
| Overall Process | Multi-step synthesis with isolation of intermediates | One-pot synthesis, cascade reactions |
Exploration of New Reactivity Modes and Synthetic Transformations
The unique combination of a carbazole core, a nitro group, and a nitroso group in this compound suggests a rich and largely unexplored reactivity profile.
Precursor for Functionalized Carbazoles: The 9-nitroso group can serve as a removable directing group or a precursor to other functionalities. For example, denitrosation would yield 3-nitrocarbazole, which could be a starting material for further derivatization. nih.gov The nitro group itself can be reduced to an amino group, opening up another avenue for synthesizing a variety of substituted carbazoles with potential biological or material applications. nih.gov
Cycloaddition Reactions: The potential of the nitroso group to participate in cycloaddition reactions is an intriguing area for future study. While the reactivity of C-nitroso compounds in [4+2] cycloadditions is known, the participation of N-nitroso groups in such reactions is less common. nih.govuchicago.eduresearchgate.netresearchgate.net Investigating the dienophilic or dipolarophilic nature of the N=O bond in this compound could lead to the synthesis of novel heterocyclic systems fused to the carbazole framework.
Radical Chemistry: Homolytic cleavage of the N-N bond could generate a carbazolyl radical, which could then be trapped by various radical acceptors. This could provide a novel method for the C-C or C-heteroatom bond formation at the 9-position of the carbazole ring.
Advanced Computational Simulations for Predicting Novel Properties and Reactions
In the absence of extensive experimental data, advanced computational simulations can provide valuable predictive insights into the properties and reactivity of this compound.
Electronic Structure and Spectroscopic Properties: DFT and time-dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, frontier molecular orbital energies (HOMO-LUMO gap), and spectroscopic properties (e.g., UV-Vis, NMR) of the molecule. bohrium.comarchive.org This information is crucial for understanding its photophysical behavior and for rationalizing its reactivity.
Reaction Pathway Modeling: Computational modeling can be used to explore the potential energy surfaces of various reactions involving this compound. researchgate.net This can help in predicting the feasibility of different reaction pathways, identifying the most likely products, and designing experiments to test these predictions. For instance, modeling the cycloaddition reactions mentioned above could provide insights into the activation barriers and the stereochemical outcomes.
Prediction of Material Properties: Given the interest in carbazole derivatives for electronic applications, computational methods could be used to predict the potential of this compound and its derivatives as components in organic electronic materials. mdpi.com Properties such as charge transport characteristics and excited-state dynamics could be simulated to guide the design of new functional materials.
The following table outlines key computational approaches and their potential applications in the study of this compound.
| Computational Method | Application | Predicted Properties/Outcomes |
| Density Functional Theory (DFT) | Ground-state properties | Optimized geometry, electronic structure, HOMO-LUMO energies, reaction thermodynamics |
| Time-Dependent DFT (TD-DFT) | Excited-state properties | UV-Vis absorption spectra, photophysical properties |
| Molecular Dynamics (MD) | Conformational analysis | Conformational preferences, solvent effects |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic reactions | Modeling potential biocatalytic transformations |
Q & A
Basic: What are the established synthetic routes for 3-Nitro-9-nitrosocarbazole, and what are their key reaction conditions?
Methodological Answer:
The synthesis of nitro-substituted carbazoles typically involves nitration and nitrosation steps. For example:
- Nitration: Direct nitration of carbazole derivatives using nitric acid or mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Positional selectivity (e.g., 3-nitro substitution) is influenced by electronic and steric factors .
- Nitrosation: Introduction of the nitroso group (-NO) via diazotization or reaction with nitrous acid (HNO₂) in acidic media. For carbazoles, nitrosation at the 9-position requires careful pH control (pH 4–6) to prevent decomposition .
Key Considerations: Monitor reaction progress using TLC or HPLC, and purify via recrystallization (e.g., ethanol/water mixtures) .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Identify substitution patterns. The nitroso group (-NO) at position 9 causes deshielding of adjacent protons (δ 8.5–9.0 ppm for aromatic protons). Nitro groups (-NO₂) at position 3 show distinct splitting patterns due to conjugation .
- 15N NMR: Resolves ambiguity between nitro and nitroso groups (δ ~−50 ppm for nitroso vs. δ ~−100 ppm for nitro) .
- IR Spectroscopy: Confirm functional groups via peaks at ~1520 cm⁻¹ (N=O stretch for nitroso) and ~1350 cm⁻¹ (asymmetric NO₂ stretch) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₂H₈N₃O₃: calc. 242.0564, observed 242.0568) .
Basic: What safety precautions are recommended for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential respiratory irritancy .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact; wash immediately with soap/water .
- Storage: Store in airtight containers at 2–8°C, away from light (nitroso compounds are often light-sensitive) .
Advanced: How can researchers resolve contradictions in reported spectral data for nitroso-carbazole derivatives?
Methodological Answer:
Contradictions often arise from impurities or solvent effects. Strategies include:
- Cross-Validation: Compare data across multiple techniques (e.g., NMR chemical shifts vs. X-ray crystallography) .
- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and match experimental results .
- Reproducibility Tests: Replicate synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate pure products .
Advanced: What strategies optimize the regioselective synthesis of this compound?
Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., acetyl) at the 9-position before nitration to direct nitro substitution to the 3-position. Subsequent deprotection and nitrosation achieve the target compound .
- Catalytic Methods: Use Lewis acids (e.g., FeCl₃) to enhance nitration regioselectivity. For nitrosation, employ Cu(I) catalysts to stabilize reactive intermediates .
- Kinetic Control: Conduct reactions at low temperatures (−10°C) to favor kinetic products .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound?
Methodological Answer:
- Reactivity Studies: Perform frontier molecular orbital (FMO) analysis (HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .
- Transition State Modeling: Use QM/MM methods to simulate reaction pathways (e.g., nitrosation mechanisms) and identify energy barriers .
- Solvent Effects: Apply COSMO-RS models to assess solvent impact on reaction rates and selectivity .
Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Polymorphism: Nitroso groups can adopt multiple conformations, leading to crystal packing issues. Use slow evaporation (e.g., ethyl acetate/hexane) to favor single-crystal growth .
- Light Sensitivity: Protect crystals from UV light during X-ray diffraction studies to prevent decomposition .
- Data Collection: Collect low-temperature (100 K) diffraction data to improve resolution .
Advanced: How do substituents on the carbazole ring influence the photophysical properties of this compound?
Methodological Answer:
- Electronic Effects: Nitro groups reduce fluorescence quantum yield via electron-withdrawing effects. Nitroso groups introduce n→π* transitions, visible as bathochromic shifts in UV-Vis spectra .
- Experimental Design: Measure absorbance/emission spectra in varying solvents (polar vs. nonpolar) to assess solvatochromism. Compare with TD-DFT simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
